1,3,5-Tris(phenylethynyl)benzene

Time-Resolved Fluorescence Spectroscopy Excited-State Dynamics Photophysics

Select this 1,3,5-Tris(phenylethynyl)benzene (TPB) for its unique C₃-symmetric, meta-conjugated architecture. This scaffold is essential for octopolar NLO chromophore development, offering a 17-fold β enhancement upon protonation while preserving depolarization ratios—a feat impossible with para-substituted or linear analogs. Its biphasic fluorescence decay (150 fs / 10 ns) serves as a calibrated reference for benchmarking excited-state dynamics simulations. With a sharp melting point (141–142°C) and superior thermal stability, TPB is ideally suited for vacuum sublimation processing and thermal crosslinking into conjugated microporous polymers (CMPs). Ensure your advanced optoelectronic research or co-crystallization engineering achieves reproducible thin-film fabrication and enhanced solid-state stability. Order now to secure certified high-purity material for reliable device prototyping.

Molecular Formula C30H18
Molecular Weight 378.5 g/mol
CAS No. 118688-56-5
Cat. No. B053748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Tris(phenylethynyl)benzene
CAS118688-56-5
Molecular FormulaC30H18
Molecular Weight378.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C#CC2=CC(=CC(=C2)C#CC3=CC=CC=C3)C#CC4=CC=CC=C4
InChIInChI=1S/C30H18/c1-4-10-25(11-5-1)16-19-28-22-29(20-17-26-12-6-2-7-13-26)24-30(23-28)21-18-27-14-8-3-9-15-27/h1-15,22-24H
InChIKeyYUOGUVUAZGQYFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,5-Tris(phenylethynyl)benzene (CAS 118688-56-5) Procurement Baseline: Star-Shaped C₃ Symmetric Building Block for Advanced Materials


1,3,5-Tris(phenylethynyl)benzene (TPB) is a C₃-symmetric, rigid, star-shaped conjugated organic molecule with the molecular formula C₃₀H₁₈ and a molecular weight of 378.46 g/mol [1]. The compound features a central benzene ring substituted with three phenylethynyl groups in a 1,3,5 (meta) configuration, resulting in a planar or near-planar geometry that underpins its unique photophysical and electronic properties [1][2]. As an unsubstituted parent scaffold, TPB serves as a foundational building block for constructing octopolar chromophores, conjugated microporous polymers, and supramolecular architectures, with its utility stemming from its extended π-conjugation, high thermal stability (melting point 141–142 °C), and the ability to undergo further functionalization via Sonogashira coupling or electrophilic substitution [1].

Why Generic Substitution of 1,3,5-Tris(phenylethynyl)benzene Fails: The Critical Role of Meta-Conjugation and Unsubstituted Scaffold in Optical Gap Tuning


Generic substitution of 1,3,5-tris(phenylethynyl)benzene with superficially similar C₃-symmetric scaffolds or linear analogs is not scientifically valid because the meta disposition of the phenylethynyl arms on the central benzene ring imposes a partial blockade of π-electron conjugation in the ground electronic state, a phenomenon that directly modulates the optical gap and excited-state dynamics [1]. Unlike para-substituted linear phenylacetylenes that exhibit full π-electron delocalization, the meta linkage in TPB restricts conjugation, resulting in a moderate tuning of the optical gap and the preservation of a mesitylene-like orbital structure with extra-conjugation limited to the arm addition [1]. This unique electronic structure yields distinct photophysical signatures—including a biphasic fluorescence lifetime (150 fs and 10 ns) and a ground-state nonplanar to excited-state planar structural transition—that are absent in linear analogs or para-substituted derivatives [2]. Consequently, substituting TPB with a para-substituted isomer or a linear diphenylacetylene would fundamentally alter the energy level alignment, fluorescence dynamics, and solid-state packing, rendering the material unsuitable for applications requiring precise octopolar symmetry and controlled π-conjugation.

1,3,5-Tris(phenylethynyl)benzene Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons with Closest Analogs


Ground-State Fluorescence Lifetime Differentiation: Biphasic 150 fs / 10 ns Decay vs. Linear Diphenylacetylene Analog

1,3,5-Tris(phenylethynyl)benzene exhibits a unique biphasic fluorescence decay with a short-lived component of 150 fs and a long-lived component of 10 ns in n-hexane/n-heptane solutions, reflecting a rapid structural relaxation from a nonplanar ground state to a planar excited state [1]. In contrast, the linear analog diphenylacetylene (tolane) displays a simple single-exponential fluorescence decay with a lifetime of approximately 2.8 ns in similar nonpolar solvents [2]. The presence of an ultrafast 150 fs component in TPB is a direct consequence of the meta-linked C₃-symmetric architecture and is absent in linear phenylacetylenes, providing a distinct temporal signature for excited-state structural reorganization [1].

Time-Resolved Fluorescence Spectroscopy Excited-State Dynamics Photophysics

Optical Gap Tuning via Meta-Conjugation: Partial π-Blockade vs. Full Delocalization in Para-Substituted Linear Phenylacetylenes

The meta disposition of the phenylethynyl arms in 1,3,5-tris(phenylethynyl)benzene results in a partial blockade of π-electron conjugation, leading to a moderate tuning of the optical gap compared to fully conjugated para-substituted linear phenylacetylenes [1]. DFT calculations and UV–vis spectroscopy demonstrate that while linear phenylacetylenes exhibit extensive π-delocalization and a correspondingly narrow HOMO–LUMO gap, the meta-linked TPB scaffold preserves a mesitylene-like orbital structure with extra-conjugation limited to the addition of the arms [1]. This electronic decoupling is evidenced by the threefold higher molar extinction coefficient of the star-shaped chromophore relative to its linear arm analog, yet with only a small bathochromic shift of 8 nm in absorption maximum compared to the linear tolane derivative [2].

Electronic Structure DFT Calculations Optical Spectroscopy

Solid-State Packing Modulation via Co-Crystallization: Melting Point Increase of Up to 49 °C in Fluorinated Co-Crystals vs. Pure TPB

Co-crystallization of 1,3,5-tris(phenylethynyl)benzene with partially fluorinated analogs results in 1:1 co-crystals stabilized by intermolecular phenyl–perfluorophenyl interactions with short centroid–centroid distances, leading to a substantial melting point increase of up to 49 °C relative to the pure parent compound (TPB melts at 141–142 °C) [1]. In contrast, co-crystals formed between non-fluorinated analogs exhibit only marginal changes in thermal stability, underscoring the specific role of H···F contacts and aryl–aryl interactions in modulating solid-state properties [1].

Crystal Engineering Co-Crystallization Solid-State Properties

Second-Order NLO Activity Modulation: Octopolar TPB Core Enables Tunable Hyperpolarizability vs. Dipolar Para-Substituted Analogs

1,3,5-Tris(phenylethynyl)benzene serves as a C₃-symmetric octopolar core for second-order nonlinear optical (NLO) chromophores, with its D₃h symmetry eliminating permanent dipole moment and enabling purely octopolar hyperpolarizability (β) [1]. In contrast, para-substituted linear phenylacetylenes adopt dipolar or quadrupolar symmetry, resulting in fundamentally different polarization-dependent NLO responses. Hyper-Rayleigh scattering measurements on TPB derivatives demonstrate that the octopolar architecture allows for a 17-fold increase in NLO activity upon protonation of terminal pyridyl substituents while maintaining depolarization ratios characteristic of octopolar symmetry [2]. Such modulation is unattainable with dipolar analogs, where protonation would break the symmetry and alter the polarization response in a non-systematic manner.

Nonlinear Optics Hyper-Rayleigh Scattering Octopolar Chromophores

Ground-State Nonplanar Geometry: Raman Depolarization Ratio Evidence Distinguishing TPB from Planarized Analogs

Raman depolarization ratio measurements on 1,3,5-tris(phenylethynyl)benzene in n-hexane solution reveal a nonplanar ground-state structure with the three phenylethynyl arms twisted out of the central benzene plane [1]. In stark contrast, fully planarized derivatives such as 1,3,5-tris(2-pyridylethynyl)benzene or 1,3,5-tris(perfluorophenylethynyl)benzene exhibit depolarization ratios consistent with a rigid planar geometry owing to intramolecular C–H···N or C–F···H hydrogen bonding [2]. The nonplanar ground state of TPB is a prerequisite for the ultrafast 150 fs structural planarization observed upon photoexcitation, a dynamic feature that is precluded in permanently planar analogs [1].

Raman Spectroscopy Molecular Geometry Conformational Analysis

Thermal Stability and Crystalline Purity: Melting Point 141–142 °C as a Quality Benchmark vs. Lower-Melting Isomers

1,3,5-Tris(phenylethynyl)benzene exhibits a sharp melting point of 141–142 °C, indicative of high crystalline purity and thermal stability suitable for vacuum sublimation processing and elevated-temperature device fabrication . In comparison, the 1,2,4-tris(phenylethynyl)benzene isomer (ortho/meta substitution pattern) melts at a significantly lower temperature of approximately 95–100 °C due to disrupted crystal packing efficiency, while 1,3,5-tris(ethynyl)benzene (terminal alkyne analog) is prone to oxidative degradation at temperatures above 80 °C [1]. The higher melting point of TPB directly correlates with its suitability for high-temperature thin-film deposition and thermal curing processes essential for conjugated polymer network formation.

Thermal Analysis Purity Assessment Material Stability

High-Value Research and Industrial Application Scenarios for 1,3,5-Tris(phenylethynyl)benzene Based on Quantitative Differentiation Evidence


Ultrafast Time-Resolved Spectroscopy of Excited-State Planarization Dynamics

1,3,5-Tris(phenylethynyl)benzene is the compound of choice for femtosecond time-resolved fluorescence and transient absorption studies of excited-state structural relaxation, owing to its well-characterized biphasic 150 fs / 10 ns decay and nonplanar-to-planar conformational change [1]. Linear analogs such as diphenylacetylene lack the 150 fs component and cannot serve as surrogates for probing meta-linked C₃-symmetric dynamics. The quantitative lifetime data (150 fs and 10 ns in n-hexane) provide a calibrated reference for benchmarking computational excited-state dynamics simulations [1].

Octopolar Nonlinear Optical (NLO) Chromophore Scaffold Development

The D₃h symmetry and meta-conjugated electronic structure of TPB make it the essential core scaffold for constructing octopolar NLO chromophores with tunable second-order hyperpolarizability [1]. The quantitative demonstration of up to 17-fold β enhancement upon peripheral protonation, while preserving octopolar depolarization ratios, establishes TPB as the benchmark platform for proton-triggered NLO switching materials [2]. Dipolar para-substituted analogs cannot achieve this symmetry-preserving modulation.

Crystal Engineering and Thermally Robust Co-Crystal Fabrication

TPB is the optimal unsubstituted parent compound for co-crystallization studies aimed at modulating solid-state thermal stability. Direct evidence shows that co-crystals with partially fluorinated TPB analogs exhibit melting point increases of up to 49 °C relative to pure TPB, driven by phenyl–perfluorophenyl interactions [1]. This property is exploited in the design of thermally robust organic semiconductors and pharmaceutical co-crystals, where enhanced stability translates to longer shelf-life and higher processing temperatures [1].

High-Temperature Thin-Film Deposition and Conjugated Polymer Network Precursor

With a sharp melting point of 141–142 °C and superior thermal stability compared to positional isomers (1,2,4-substituted) and terminal alkyne analogs, TPB is uniquely suited for vacuum sublimation processing and thermal crosslinking into conjugated microporous polymers (CMPs) [1][2]. The high crystalline purity and thermal robustness enable reproducible thin-film device fabrication for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), where lower-melting substitutes would undergo premature thermal degradation [1].

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